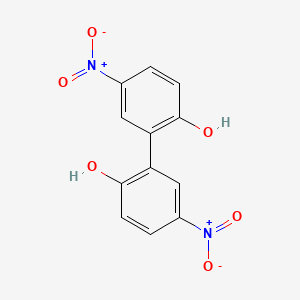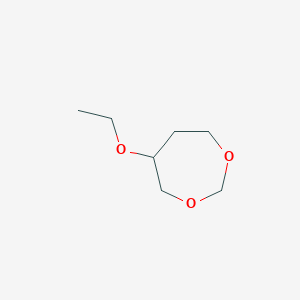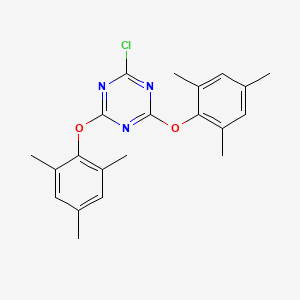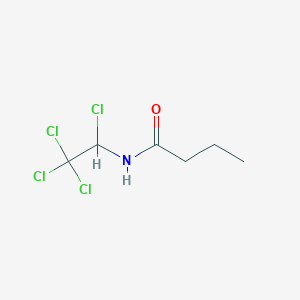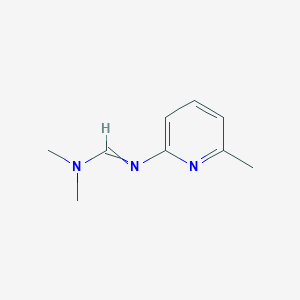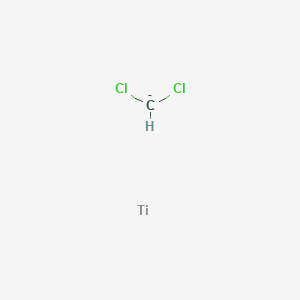![molecular formula C36H36N4O8 B14679130 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid CAS No. 31034-72-7](/img/structure/B14679130.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C₃₆H₃₆N₄O₈ . It belongs to the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as heme and chlorophyll. This compound is characterized by its tetramethylporphyrin core, which is substituted with carboxyethyl groups, making it a versatile molecule for various applications in scientific research.
Métodos De Preparación
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid involves multiple steps One common method includes the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreIndustrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with specific properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions, forming metalloporphyrins that play crucial roles in enzymatic reactions. The pathways involved include electron transfer processes and catalytic activities that are essential for various biochemical functions .
Comparación Con Compuestos Similares
Similar compounds include other porphyrins like heme and chlorophyll. Compared to these, 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
31034-72-7 |
|---|---|
Fórmula molecular |
C36H36N4O8 |
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
3-[12-(2-carboxyethenyl)-7,18-bis(2-carboxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H36N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h5,9,13-16,37,40H,6-8,10-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clave InChI |
QIZLASCJWSCDDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=CC(=O)O)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
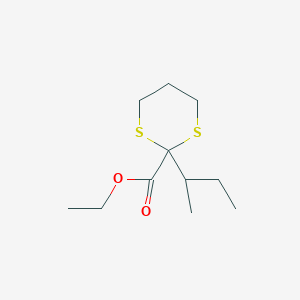
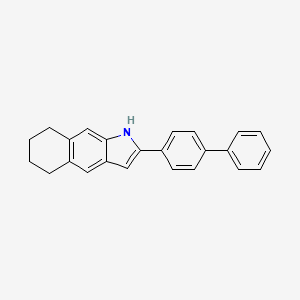
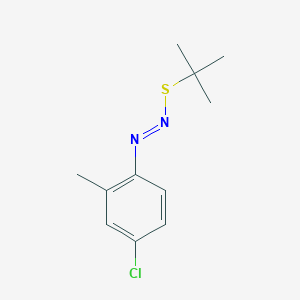
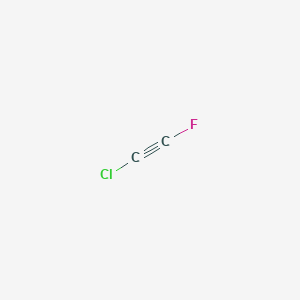
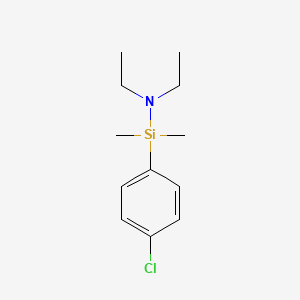
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
